REACTION_CXSMILES
|
[F:1][C:2]([F:22])([F:21])[C:3]([N:5]1[CH2:10][CH2:9][N:8]([C:11]2[CH:16]=[CH:15][C:14](O)=[C:13]([N+]([O-])=O)[CH:12]=2)[CH2:7][CH2:6]1)=[O:4].C[N:24](C=O)C.CO>[Pd]>[F:1][C:2]([F:22])([F:21])[C:3]([N:5]1[CH2:10][CH2:9][N:8]([C:11]2[CH:16]=[CH:15][C:14]([NH2:24])=[CH:13][CH:12]=2)[CH2:7][CH2:6]1)=[O:4] |f:1.2|
|
Name
|
4-(1-N-trifluoroacetyl-4-piperazinyl)nitrophenol
|
Quantity
|
2 g
|
Type
|
reactant
|
Smiles
|
FC(C(=O)N1CCN(CC1)C1=CC(=C(C=C1)O)[N+](=O)[O-])(F)F
|
Name
|
DMF MeOH
|
Quantity
|
20 mL
|
Type
|
reactant
|
Smiles
|
CN(C)C=O.CO
|
Name
|
|
Quantity
|
0.8 g
|
Type
|
catalyst
|
Smiles
|
[Pd]
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
for 2 hr
|
Duration
|
2 h
|
Type
|
FILTRATION
|
Details
|
Solution was filtered through Celite
|
Type
|
CONCENTRATION
|
Details
|
the filtrate was concentrated
|
Name
|
|
Type
|
product
|
Smiles
|
FC(C(=O)N1CCN(CC1)C1=CC=C(N)C=C1)(F)F
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 1.9 g | |
YIELD: PERCENTYIELD | 100% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |